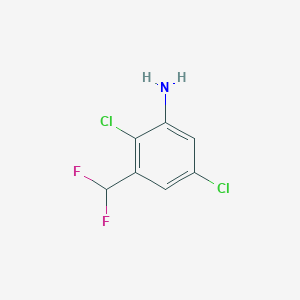
2,5-Dichloro-3-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-(difluoromethyl)aniline is an organic compound characterized by the presence of two chlorine atoms and a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethyl)aniline typically involves the introduction of chlorine and difluoromethyl groups onto an aniline ring. One common method involves the chlorination of 3-(difluoromethyl)aniline, followed by further chlorination to achieve the desired substitution pattern. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethyl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms may also contribute to the compound’s reactivity and stability, influencing its overall biological activity .
Comparison with Similar Compounds
2,5-Dichloro-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-3-(difluoromethyl)aniline: Differing in the position of chlorine atoms.
2,6-Dichloro-3-(difluoromethyl)aniline: Differing in the position of chlorine atoms.
Uniqueness: 2,5-Dichloro-3-(difluoromethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and difluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H5Cl2F2N |
|---|---|
Molecular Weight |
212.02 g/mol |
IUPAC Name |
2,5-dichloro-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5Cl2F2N/c8-3-1-4(7(10)11)6(9)5(12)2-3/h1-2,7H,12H2 |
InChI Key |
CEZXUCFOZAVUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


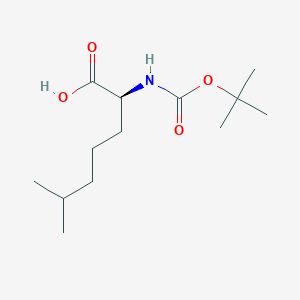
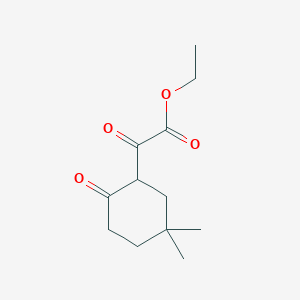
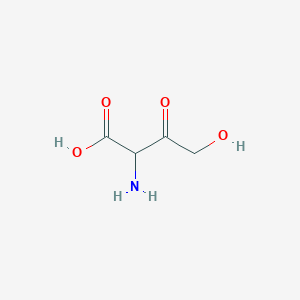


![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
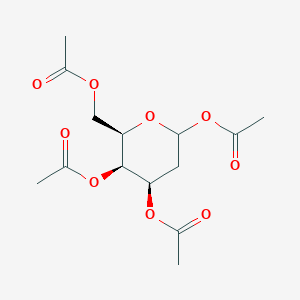
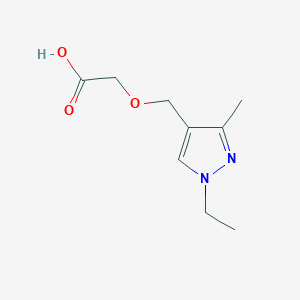
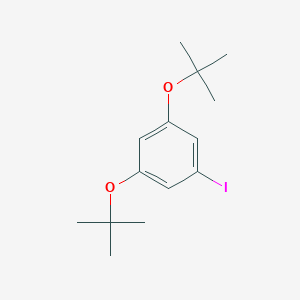
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)

![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
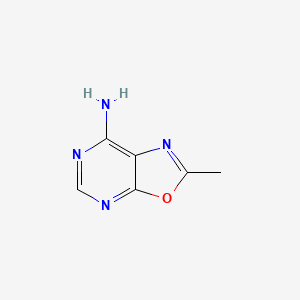
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
